2,2-Diphenyl-N-(2-pyridinyl)propanamide

Nuclear Receptor Pharmacology RORγ Antagonism Immunomodulation

Researchers requiring a defined diphenylpropanamide for RORγ SAR studies face challenges with generic analogs, as 2,2- vs. 3,3-substitution alters target engagement. 2,2-Diphenyl-N-(2-pyridinyl)propanamide (CAS 31045-07-1) solves this with a confirmed 2,2-diphenyl geometry and 2-pyridinyl amide motif enabling intramolecular H-bonding for conformational pre-organization. • Enables direct comparison to 3,3-diphenyl analogs in nuclear receptor assays. • Pyridine nitrogen provides handle for N-oxidation or quaternization to generate derivative libraries. • Suitable as a core intermediate for kinase, GPCR, or antimicrobial programs. Batch purity ≥98%, reliable global delivery.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B253189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-N-(2-pyridinyl)propanamide
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23)
InChIKeyPJTAYJOPEXSXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-N-(2-pyridinyl)propanamide: Identity & Specifications


2,2-Diphenyl-N-(2-pyridinyl)propanamide (also designated 2,2-diphenyl-N-(pyridin-2-yl)propanamide) is a synthetic organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol [1]. It belongs to the class of diphenylpropanamides and is characterized by a propanamide backbone substituted with two phenyl groups at the 2-position and an N-linked pyridin-2-yl moiety [1]. This scaffold has been investigated in medicinal chemistry contexts, including as a structural motif within diphenylpropanamide series evaluated for RORγ inhibition [2]. The compound represents a research-grade chemical with potential utility in structure-activity relationship (SAR) studies and as a synthetic intermediate for further derivatization.

Scaffold Probe 2,2-Diphenyl pattern for SAR differentiation
Synthetic Intermediate Secondary amide and pyridine handles for derivatization
Nuclear Receptor Context RORγ pathway investigation; class-level evidence reference

Non-Interchangeability of 2,2-Diphenyl-N-(2-pyridinyl)propanamide


Generic substitution among diphenylpropanamide derivatives is not scientifically valid due to documented structure-dependent variations in biological activity, physicochemical properties, and synthetic accessibility. SAR studies on the diphenylpropanamide series reveal that the position of the diphenyl substitution (2,2- vs. 3,3-) fundamentally alters molecular geometry and target engagement profiles [1]. Additionally, pyridine ring positional isomerism (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) affects hydrogen-bonding capacity and chelation potential, which may modulate binding affinity and selectivity in receptor or enzyme assays [2]. These structural variables preclude the assumption of functional equivalence, underscoring the necessity of compound-specific selection criteria.

Diphenyl Position
2,2-Substitution may shift target engagement compared to validated 3,3-analogs; scaffold geometry is not interchangeable.
Pyridine Isomer
2-Pyridinyl enables intramolecular H-bonding absent in 3- or 4-isomers; molecular recognition may differ.
Functional Equivalence
Class-level RORγ inhibitory data for 3,3-diphenyl analogs do not establish potency for the 2,2-diphenyl isomer; direct evidence is unavailable.

2,2-Diphenyl-N-(2-pyridinyl)propanamide: Evidence vs. Closest Analogs


RORγ Inhibitory Potency: 2,2- vs. 3,3-Diphenyl Substitution

In a head-to-head SAR study of diphenylpropanamide RORγ inhibitors, compounds with 3,3-diphenylpropanamide cores demonstrated sub-micromolar to low-micromolar IC50 values against RORγ, whereas the 2,2-diphenyl substitution pattern has not been directly reported in this series [1]. The most potent 3,3-diphenylpropanamide analog (compound 5k(+)) exhibited an IC50 of 0.46 ± 0.05 μM against RORγ and 0.4 μM in the Th17 differentiation assay, with no detectable activity against RORα (inactive) [1]. This quantitative profile establishes the 3,3-diphenyl scaffold as a validated pharmacophore for RORγ antagonism. The 2,2-diphenyl analog (target compound) represents a structurally distinct isomer predicted to exhibit altered binding geometry and divergent selectivity, though direct activity data remain unpublished [1].

RORγ IC50
Class-level inference
Comparator (3,3-diphenyl) IC50 0.46 μM; target data not reported
Scaffold geometry may alter potency
Verify directly for 2,2-diphenyl isomer
Nuclear Receptor Pharmacology RORγ Antagonism Immunomodulation

RORα Selectivity of Diphenylpropanamide Scaffolds

Within the diphenylpropanamide RORγ inhibitor series, multiple 3,3-diphenylpropanamide analogs exhibited complete inactivity against the closely related nuclear receptor RORα at concentrations up to the assay limit [1]. Specifically, compounds 5a (IC50 RORγ = 3.1 μM), 5e (2.2 μM), 5h (3.9 μM), and 5k(+) (0.46 μM) all showed no detectable inhibition of RORα (reported as 'inactive') [1]. This consistent selectivity pattern across structurally diverse analogs suggests that the diphenylpropanamide core intrinsically favors RORγ over RORα engagement. While no direct data exist for the 2,2-diphenyl-N-(2-pyridinyl)propanamide variant, class-level inference indicates the scaffold may retain this selectivity advantage, though empirical verification is required [1].

RORα Selectivity
Class-level inference
3,3-Diphenyl analogs all inactive against RORα
RORγ/RORα selectivity context may extend to 2,2-isomer
Requires empirical confirmation
Selectivity Profiling Nuclear Receptor Pharmacology Off-Target Assessment

Aqueous Solubility of Diphenylpropanamide Scaffolds

Measured aqueous solubility data for 3,3-diphenylpropanamide analogs in the RORγ inhibitor series provide a baseline for assessing formulation and assay compatibility of structurally related compounds [1]. Across 13 evaluated analogs, solubility in PBS (pH 7.4, 23°C) ranged from 5.1 μM to >300.0 μM, with a median of approximately 37 μM [1]. The most potent analog (5k(+)) exhibited solubility of 22.7 μM, while the unsubstituted parent scaffold analog (5d) demonstrated the highest solubility at 289.8 μM [1]. Although direct solubility measurements for 2,2-diphenyl-N-(2-pyridinyl)propanamide are unavailable, these class-level data establish that diphenylpropanamide scaffolds are compatible with aqueous assay conditions at low-micromolar concentrations, which may inform buffer selection and DMSO stock preparation [1].

Aqueous Solubility
Class-level inference
3,3-Diphenyl analog range 5.1–>300 μM in PBS (pH 7.4, 23°C); median ~37 μM
Solubility context supports buffer compatibility
Direct measurement for 2,2-isomer needed
Physicochemical Characterization Formulation Development In Vitro Assay Compatibility

2-Pyridinyl Amide vs. Pyridine Positional Isomers

The 2-pyridinyl substitution in the target compound confers a unique hydrogen-bonding geometry distinct from 3-pyridinyl and 4-pyridinyl positional isomers. In secondary pyridinyl amides, the ortho-positioned pyridine nitrogen (2-pyridinyl) can form intramolecular hydrogen bonds with the amide NH, potentially stabilizing specific conformations and influencing molecular recognition [1]. This chelation capacity is absent in 3- and 4-pyridinyl analogs. Additionally, computational docking studies of pyridinyl amides have demonstrated that the pyridine ring position modulates binding pose and interaction energy with biological targets, directly affecting antiproliferative activity [1]. While no direct comparative data exist for the target compound versus its positional isomers, this structural feature represents a verifiable molecular differentiation with established precedent in medicinal chemistry literature [1].

H-Bond Capacity
Supporting evidence
2-Pyridinyl enables intramolecular NH···N(pyridine) bond; absent in 3-/4-pyridinyl isomers
Molecular recognition may differ by isomer
Structural analysis; no binding data
Medicinal Chemistry Ligand Design Hydrogen-Bonding Networks

2,2-Diphenyl-N-(2-pyridinyl)propanamide: Research & Industrial Applications


RORγ Pharmacology and SAR Studies

Based on class-level evidence demonstrating that diphenylpropanamide scaffolds exhibit RORγ inhibitory activity with selectivity over RORα, 2,2-diphenyl-N-(2-pyridinyl)propanamide may serve as a structural probe for exploring the SAR of 2,2- vs. 3,3-diphenyl substitution patterns in nuclear receptor modulation [1]. Researchers investigating RORγt-mediated TH17 cell differentiation could employ this compound to evaluate whether the 2,2-diphenyl geometry alters potency or selectivity relative to established 3,3-diphenyl analogs [1].

Synthetic Intermediate for Pyridinyl Amide Derivatization

The compound's secondary amide linkage and unsubstituted pyridine ring provide accessible handles for further chemical modification. The pyridine nitrogen can undergo N-oxidation or quaternization, while the amide NH may be alkylated or acylated to generate analog libraries [1]. This versatility supports its use as a core intermediate in medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, or antimicrobial development [1].

Hydrogen-Bonding and Chelation in Supramolecular Chemistry

The 2-pyridinyl amide motif enables intramolecular N(pyridine)···HN(amide) hydrogen bonding that can pre-organize molecular conformation [1]. This property is relevant for studies investigating metal coordination, anion recognition, or self-assembly phenomena where precise spatial arrangement of hydrogen-bond donors and acceptors governs binding specificity [1].

Application
Selection Property
Validation Focus
RORγ SAR studies
2,2-Diphenyl scaffold geometry
RORγ/RORα selectivity verification
Synthetic intermediate
Secondary amide and pyridine handles
Derivatization and analog profiling
Supramolecular chelation
Intramolecular H-bonding capacity
Metal coordination or anion recognition assays
Quote Request

Request a Quote for 2,2-Diphenyl-N-(2-pyridinyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.